2-[3-(N-ETHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID
Description
Properties
IUPAC Name |
2-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16-14(18)11-5-3-4-10(8-11)13-9-12(15(19)20)6-7-17-13/h3-9H,2H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDTXJIOJFHGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688068 | |
| Record name | 2-[3-(Ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-80-8 | |
| Record name | 2-[3-(Ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid typically involves the reaction of isonicotinic acid with an appropriate ethylamine derivative. The process generally includes the following steps:
Formation of the Ethylaminocarbonyl Intermediate: Ethylamine reacts with a carbonyl compound to form the ethylaminocarbonyl group.
Coupling with Isonicotinic Acid: The intermediate is then coupled with isonicotinic acid under suitable conditions, often involving a catalyst and a solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry: The compound acts as a ligand in various coordination complexes, enhancing the reactivity and stability of metal ions.
- Building Block in Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
Biology
- Enzyme Inhibitor: Research indicates potential applications in inhibiting specific enzymes, which could be beneficial in drug development.
- Molecular Probe: It may be utilized as a molecular probe to study biological processes at the cellular level.
Medicine
- Therapeutic Potential: Investigations have shown promise in treating diseases such as cancer and neurodegenerative disorders. The compound's mechanism of action involves binding to specific molecular targets, potentially altering enzyme activity and increasing reactive oxygen species (ROS) levels within cells.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Used as a ligand and building block | Coordination complexes |
| Biology | Investigated for enzyme inhibition | Potential cancer therapies |
| Medicine | Explored for therapeutic uses | Neurodegenerative disease treatments |
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of a specific enzyme involved in cancer cell proliferation demonstrated that derivatives of 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid exhibited significant inhibitory effects. This suggests its potential for developing targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents highlighted the compound's ability to modulate mitochondrial function, thereby offering protective effects against oxidative stress in neuronal cells. This opens avenues for further exploration in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Altering Cellular Processes: Influencing cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-[3-(N-Ethylaminocarbonyl)Phenyl]Isonicotinic Acid and analogous compounds:
*Note: Molecular formula and weight for the target compound are inferred based on structural analysis.
Structural and Functional Group Analysis
- N-Ethylaminocarbonyl vs. Trifluoromethyl/Amino Groups: The ethylaminocarbonyl group in the target compound likely enhances hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group in 2-{[3-(Trifluoromethyl)Phenyl]-Amino}Isonicotinic Acid. This difference may translate to lower toxicity, as the trifluoromethyl derivative exhibits significant respiratory and dermal hazards .
- Comparison with Pyrazolines: Pyrazoline derivatives synthesized from isonicotinic acid hydrazide (e.g., Compound 8) show moderate yields (35–45%) and cerebroprotective effects. The target compound’s ethylaminocarbonyl group may offer improved metabolic stability over the hydrazide-derived pyrazolines .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[3-(N-ethylaminocarbonyl)phenyl]isonicotinic acid, and how can reaction conditions be optimized for laboratory-scale preparation?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, analogous methods (e.g., substituting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions) can be adapted . Optimization includes adjusting pH (alkaline for substitution, acidic for reduction), temperature (room temperature for mild conditions), and catalysts (e.g., iron powder for nitro-group reduction). Purity is enhanced via recrystallization or column chromatography.
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HMBC) confirms backbone connectivity, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹). Mass spectrometry (MS) validates molecular weight. Note that commercial sources may lack analytical data, necessitating in-house validation .
Q. What safety protocols should be followed when handling this compound during experimental procedures?
- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact and inhalation. For similar compounds (e.g., quinolinic acid derivatives), proper waste disposal and emergency protocols (e.g., ChemTrec contact) are critical . Safety training aligned with organic chemistry lab standards is recommended .
Advanced Research Questions
Q. How can contradictory NMR spectral data be resolved when confirming the ethylaminocarbonyl moiety in this compound?
- Methodological Answer : Contradictions in ¹H NMR signals (e.g., overlapping peaks) can be addressed via 2D-NMR techniques (HSQC, NOESY) to resolve spatial and scalar couplings. Computational tools (e.g., DFT calculations) predict chemical shifts and validate assignments . Compare results with structurally analogous compounds (e.g., phenyl isonicotinamide derivatives) for benchmarking .
Q. What computational methods are effective in modeling the compound's interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to enzymes/receptors. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-protein complexes over time. QSAR models correlate structural features (e.g., ethylaminocarbonyl substituent) with activity, guiding lead optimization .
Q. How can solvent effects influence the compound's reactivity in cross-coupling reactions, and what strategies mitigate adverse effects?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may deactivate catalysts. Use solvent screening (e.g., Hansen solubility parameters) to balance reactivity and stability. Additives (e.g., TBAB for phase transfer) or microwave-assisted synthesis can improve yields in low-polarity solvents .
Q. What strategies validate the compound's purity when commercial analytical data are unavailable?
- Methodological Answer : Combine HPLC (high-performance liquid chromatography) with diode-array detection (DAD) to assess purity (>95%). Thermal analysis (DSC/TGA) confirms melting point consistency and absence of solvates. Cross-validate with elemental analysis (CHNS) for empirical formula confirmation .
Data Contradiction and Optimization
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Recrystallize the compound in multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs. Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD (powder X-ray diffraction) characterizes crystallinity .
Q. What experimental design principles minimize byproduct formation during the condensation step of synthesis?
- Methodological Answer : Employ stoichiometric control (e.g., slow addition of reactants) and monitor reaction progress via TLC/GC-MS. Use coupling reagents (e.g., DCC, EDC) to activate carboxyl groups, reducing side reactions. Temperature modulation (0–5°C for exothermic steps) suppresses decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
